1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrrolo[3,2-b]pyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts for coupling reactions (e.g., Pd catalysts).
Scientific Research Applications
1-(3-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid derivatives: These compounds share the pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design.
Chlorophenyl derivatives: The presence of a chlorophenyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClF3N2O3 |
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Molecular Weight |
358.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-7-2-1-3-8(4-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24) |
InChI Key |
WYDFNOAQGYZRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC(=CC=C3)Cl)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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